molecular formula C18H17N3O5S B2844433 (Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864976-62-5

(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide

货号: B2844433
CAS 编号: 864976-62-5
分子量: 387.41
InChI 键: FMHAQOZBANNTOI-HNENSFHCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene

生物活性

(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide, a compound belonging to the class of benzo[d]thiazole derivatives, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its synthesis, biological evaluations, mechanisms of action, and comparative analyses with similar compounds.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzo[d]thiazole Core : This is achieved through the cyclization of 2-aminobenzenethiol with appropriate aldehydes or ketones.
  • Introduction of the Nitro Group : Nitration is performed using nitric acid or a mixture with sulfuric acid.
  • Attachment of the Methoxyethyl Side Chain : This is accomplished via alkylation reactions using methoxyethyl halides in the presence of a base.

The compound's structure features a nitro group, a methoxyethyl side chain, and a benzamide moiety, which contribute to its unique biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations demonstrated significant cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The compound exhibited:

  • Inhibition of Cell Proliferation : Assessed using the MTT assay, concentrations as low as 1 µM resulted in marked reductions in cell viability.
  • Induction of Apoptosis : Flow cytometry revealed that treatment with this compound led to increased apoptotic cell populations.
  • Cell Cycle Arrest : The compound effectively arrested cells in the G2/M phase, disrupting normal cell cycle progression.

The mechanisms underlying the anticancer activity of this compound involve:

  • Modulation of Signaling Pathways : It has been shown to inhibit critical pathways such as AKT and ERK, which are often involved in cell survival and proliferation.
  • Reduction of Inflammatory Cytokines : The compound significantly decreased levels of IL-6 and TNF-α in treated macrophage cell lines, indicating potential anti-inflammatory effects that could complement its anticancer activity.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with other benzo[d]thiazole derivatives known for similar activities:

CompoundBiological ActivityMechanism
B7AnticancerInhibits AKT/ERK pathways
4iAnticancerInduces apoptosis via tubulin disruption
PMX610AntitumorTargets multiple cancer types

This table illustrates that while many compounds exhibit anticancer properties, the specific pathways targeted by this compound may offer unique therapeutic advantages.

Case Studies

  • Study on A431 Cells : In a controlled experiment, treatment with this compound at concentrations ranging from 1 to 4 µM resulted in over 50% reduction in cell viability after 48 hours. Flow cytometry confirmed increased apoptosis rates correlating with drug concentration.
  • Inflammatory Response Evaluation : In RAW264.7 macrophages, treatment significantly reduced IL-6 and TNF-α levels by more than 40%, indicating potential for dual-action as an anti-inflammatory agent alongside its anticancer effects.

属性

IUPAC Name

3-methoxy-N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-25-9-8-20-15-7-6-13(21(23)24)11-16(15)27-18(20)19-17(22)12-4-3-5-14(10-12)26-2/h3-7,10-11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHAQOZBANNTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。